molecular formula C9H9N3O B13636402 5-Amino-2-cyclopropoxynicotinonitrile

5-Amino-2-cyclopropoxynicotinonitrile

Cat. No.: B13636402
M. Wt: 175.19 g/mol
InChI Key: PLVGMQZUKPRMTP-UHFFFAOYSA-N
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Description

5-Amino-2-cyclopropoxynicotinonitrile is a valuable chemical building block for medicinal chemistry and drug discovery research. This compound features a multifunctional pyridine core, incorporating both an electron-donating cyclopropoxy substituent and a potent aminonitrile group. This distinct molecular architecture is characteristic of intermediates used in the synthesis of biologically active molecules, particularly kinase inhibitors . The aminonitrile moiety is a versatile synthetic handle, allowing for further derivatization to create diverse chemical libraries for biological screening . The strategic incorporation of the cyclopropyl group is a common tactic in lead optimization, as small, rigid rings can favorably influence a compound's metabolic stability, lipophilicity, and overall three-dimensional shape, potentially leading to enhanced binding affinity for target proteins . Research into similar nicotinonitrile derivatives has demonstrated their significant potential in developing therapeutic agents for oncology and immunology . For instance, compounds with analogous structures have been investigated as potent inhibitors of key signaling proteins like B-cell lymphoma 6 (BCL6) and Interleukin-1 Receptor-Associated Kinases (IRAK) . Inhibition of these targets represents a promising strategy for treating conditions such as diffuse large B-cell lymphoma and various inflammatory diseases . This product is intended for research purposes as a key intermediate or precursor in the development of such novel small-molecule therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

5-amino-2-cyclopropyloxypyridine-3-carbonitrile

InChI

InChI=1S/C9H9N3O/c10-4-6-3-7(11)5-12-9(6)13-8-1-2-8/h3,5,8H,1-2,11H2

InChI Key

PLVGMQZUKPRMTP-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=N2)N)C#N

Origin of Product

United States

Preparation Methods

Conversion to N-Hydroxyamidine Intermediate

  • Reagents and Conditions:
    The fluoropyridine nitrile intermediate is suspended in methanol, and hydroxylamine (50% by weight) is added. The mixture is stirred at room temperature for 48 hours.
  • Outcome:
    Formation of the N-hydroxyamidine intermediate as a yellow solid after filtration and ether washing.
  • Significance:
    This intermediate is crucial for subsequent cyclopropoxy group introduction.
  • Reference: Ambeed procedure.

Esterification and Cyclization

  • Reagents and Conditions:
    The amidine intermediate is reacted with 4-chloro-4-oxo-methyl butyrate in anhydrous pyridine at 120 °C for 2 hours.
  • Workup:
    After cooling, the mixture is concentrated, dissolved in ethyl acetate, washed sequentially with 1N HCl, water, and brine, dried, filtered, and concentrated.
  • Purification:
    Purified by gradient flash chromatography (ethyl acetate-hexanes).
  • Result:
    Formation of a heterobiaryl ester intermediate.
  • Reference: Ambeed procedure.

Ammonolysis to Amide

  • Reagents and Conditions:
    The ester intermediate is dissolved in dioxane, and ammonium hydroxide is added. The mixture is stirred at room temperature for 12 hours.
  • Purification:
    Concentration followed by flash chromatography yields the amide intermediate.
  • Reference: Ambeed procedure.

Palladium-Catalyzed Coupling

  • Reagents and Conditions:
    The amide intermediate is reacted with the corresponding triflate in degassed dioxane with cesium carbonate, xantphos ligand, and Pd2(dba)3 catalyst at 75 °C for 6 hours.
  • Workup:
    The mixture is cooled, filtered, concentrated, and purified by flash chromatography.
  • Purpose:
    This step introduces the cyclopropoxy group via coupling with cycloalkene triflate analogs.
  • Reference: Ambeed procedure.

Hydrolysis and Final Purification

  • Reagents and Conditions:
    The cycloalkene intermediate is treated with sodium hydroxide in THF/water (1:1) at room temperature for 12 hours.
  • Purification:
    Concentration and reverse-phase HPLC purification afford the final product, 5-amino-2-cyclopropoxynicotinonitrile.
  • Reference: Ambeed procedure.

Summary Table of Preparation Steps

Step Intermediate/Product Reagents & Conditions Yield (%) Notes
1 Fluoropyridine nitrile intermediate 5-Amino-2-cyanopyridine, HF-pyridine, NaNO2, 0–80 °C, 2.75 h Moderate Extraction with DCM, orange solid
2 N-Hydroxyamidine Hydroxylamine (50% wt), MeOH, RT, 48 h Not stated Yellow solid after filtration
3 Heterobiaryl ester intermediate 4-Chloro-4-oxo-methyl butyrate, pyridine, 120 °C, 2 h Not stated Purified by flash chromatography
4 Amide intermediate Ammonium hydroxide, dioxane, RT, 12 h Not stated Purified by flash chromatography
5 Cyclopropoxy coupled intermediate Triflate, Pd2(dba)3, xantphos, Cs2CO3, dioxane, 75 °C, 6 h Not stated Flash chromatography purification
6 This compound NaOH, THF/H2O (1:1), RT, 12 h; reverse-phase HPLC Not stated Final pure product

Additional Notes on Related Preparations

Research Outcomes and Analytical Data

  • NMR Characterization:
    The final compound exhibits characteristic ^1H NMR signals consistent with the amino, aromatic, and cyclopropoxy protons. For example, signals at δ 11.46 (s, 1H, NH2), aromatic multiplets between δ 6.87 and 8.76 ppm, and aliphatic multiplets for cyclopropoxy protons around δ 1.30–3.43 ppm.

  • Mass Spectrometry:
    LC-MS analysis shows a molecular ion peak consistent with the sodium adduct of the product at m/z 527 (M+Na).

  • Purification Techniques: Reverse-phase HPLC and flash chromatography are essential for obtaining high purity, especially after the final hydrolysis and coupling steps.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-cyclopropoxypyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The cyclopropoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5-Amino-2-cyclopropoxypyridine-3-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-amino-2-cyclopropoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropoxy and carbonitrile groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Amino-2-cyclopropoxynicotinonitrile with key analogs, highlighting structural differences, similarity scores, and functional properties:

Compound Name Substituents Molecular Formula CAS Number Similarity Score Key Properties
This compound 5-NH₂, 2-O-C₃H₅ (cyclopropoxy), 3-CN C₉H₈N₃O Not provided N/A High steric demand from cyclopropane; potential metabolic stability
5-Amino-2-pyridinecarbonitrile 5-NH₂, 2-CN C₆H₅N₃ 2893-33-6 0.80 Simpler structure; lacks cyclopropoxy group, leading to lower steric hindrance
2,6-Dimethylisonicotinonitrile 2-CH₃, 6-CH₃, 3-CN C₈H₈N₂ 1531-18-6 0.78 Methyl groups enhance lipophilicity; reduced polarity compared to cyclopropoxy
5-Amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4-carbonitrile Cyclopropylmethyl, 5-NH₂, 4-CN C₉H₁₁N₅ Not provided N/A Pyrazole core instead of pyridine; cyclopropylmethyl alters spatial orientation
4-Amino-5-methoxynicotinonitrile 4-NH₂, 5-OCH₃, 3-CN C₇H₆N₃O Not provided N/A Methoxy group increases polarity; positional isomerism affects reactivity

Key Research Findings and Functional Insights

Cyclopropoxy vs. Methoxy/Ether Substituents: The cyclopropoxy group in this compound introduces ring strain, enhancing reactivity in nucleophilic substitutions compared to methoxy analogs. However, its hydrophobicity may reduce aqueous solubility relative to polar substituents like sulfonic acid or carboxylic acid groups .

Amino Group Positioning: The 5-amino group facilitates hydrogen bonding in biological systems, a feature shared with analogs like 5-Amino-2-pyridinecarbonitrile. However, steric shielding by the cyclopropoxy group may protect the amino group from metabolic oxidation .

Core Heterocycle Differences: Pyridine-based compounds (e.g., nicotinonitriles) exhibit distinct electronic properties compared to pyrazole derivatives (e.g., 5-Amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4-carbonitrile). Pyridines are more aromatic and planar, influencing binding to enzymatic targets .

Limitations and Discrepancies in Available Data

  • Absence of Pharmacological Data: While the evidence emphasizes structural and synthetic aspects, pharmacological or toxicity profiles for this compound remain unaddressed.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Amino-2-cyclopropoxynicotinonitrile in a laboratory setting?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, substituting a halogen (e.g., chloro) at the 2-position of a nicotinonitrile precursor with cyclopropoxide under basic conditions. Catalytic systems like Pd-mediated coupling or copper catalysts (e.g., CuI) can enhance efficiency. Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the product .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Store in tightly sealed containers under inert gas (e.g., nitrogen) in a dry, well-ventilated area. Avoid exposure to moisture, strong acids/bases, and oxidizing agents to prevent decomposition. Use desiccants and monitor humidity levels during storage .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Use a combination of 1H^1H/13C^{13}C NMR to confirm the cyclopropoxy and amino substituents. IR spectroscopy can identify nitrile (C≡N) stretching bands (~2200 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound via nucleophilic substitution reactions?

  • Methodological Answer : Optimize reaction parameters:

  • Solvent : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
  • Temperature : Elevated temperatures (80–100°C) may improve reaction rates.
  • Catalysts : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance cyclopropoxide nucleophilicity.
    Monitor side reactions (e.g., hydrolysis of nitrile groups) using LC-MS .

Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results for this compound's reactivity?

  • Methodological Answer :

  • Benchmark Computational Models : Validate DFT calculations (e.g., B3LYP/6-31G*) against experimental kinetic data. Adjust solvation models (e.g., PCM for polar solvents) to better match reaction environments.
  • Isotopic Labeling : Use 15N^{15}N-labeled amino groups to track reaction pathways and verify intermediates via 1H^1H-15N^{15}N HMBC NMR .

Q. How can the stability of this compound under varying pH conditions be systematically evaluated?

  • Methodological Answer :

  • pH Stability Assay : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C. Monitor degradation via HPLC-UV at 254 nm.
  • Kinetic Analysis : Calculate degradation rate constants (kk) using first-order kinetics. Identify degradation products via LC-MS/MS to infer mechanisms (e.g., hydrolysis of the nitrile to amide) .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported solubility data for this compound?

  • Methodological Answer :

  • Standardized Protocols : Use the shake-flask method with HPLC quantification in solvents like DMSO, methanol, and water. Control temperature (±0.1°C) and saturation time (24–48 hrs).
  • Cross-Validation : Compare results with computational solubility predictions (e.g., COSMO-RS) to identify outliers .

Q. What experimental controls are critical when assessing the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Negative Controls : Include solvent-only (e.g., DMSO) and scrambled substrate samples.
  • Positive Controls : Use known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity.
  • Dose-Response Curves : Perform triplicate measurements at 8–10 concentrations to calculate IC50_{50} values and minimize false positives .

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